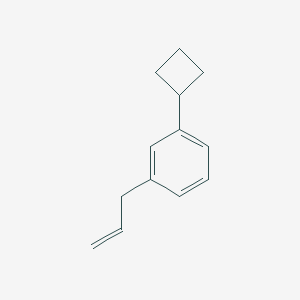1-Cyclobutyl-3-(prop-2-en-1-yl)benzene
CAS No.:
Cat. No.: VC17673503
Molecular Formula: C13H16
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16 |
|---|---|
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 1-cyclobutyl-3-prop-2-enylbenzene |
| Standard InChI | InChI=1S/C13H16/c1-2-5-11-6-3-9-13(10-11)12-7-4-8-12/h2-3,6,9-10,12H,1,4-5,7-8H2 |
| Standard InChI Key | ZCOJFLPVYYTLQS-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC1=CC(=CC=C1)C2CCC2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Basic Descriptors
1-Cyclobutyl-3-(prop-2-en-1-yl)benzene is defined by the systematic name reflecting its substituent positions and functional groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1596906-86-3 | |
| Molecular Formula | ||
| Molecular Weight | 172.27 g/mol | |
| IUPAC Name | 1-Cyclobutyl-3-(prop-2-en-1-yl)benzene |
The cyclobutyl group introduces ring strain due to its 90° bond angles, while the allyl substituent contributes unsaturation, influencing the compound’s reactivity .
Structural Features and Isomerism
The benzene ring’s 1,3-disubstitution pattern creates a meta relationship between the cyclobutyl and allyl groups. This arrangement minimizes steric hindrance compared to ortho substitution. Potential isomerism includes:
-
Stereoisomerism: The cyclobutane ring’s puckered conformation could lead to chair-like or boat-like diastereomers, though rapid ring flipping at room temperature may render them indistinguishable .
-
Regioisomerism: Substitution at alternative positions (e.g., 1,4 or 1,2) would yield distinct compounds with differing electronic and steric profiles .
Synthesis and Reaction Pathways
Synthetic Methodologies
While no direct synthesis of 1-cyclobutyl-3-(prop-2-en-1-yl)benzene is reported, analogous routes for cyclobutyl- and allyl-substituted aromatics provide plausible strategies:
-
Friedel-Crafts Alkylation: Cyclobutylcarbinyl chloride could react with benzene under Lewis acid catalysis (e.g., AlCl₃) to form 1-cyclobutylbenzene, followed by allylation via electrophilic substitution .
-
Cross-Coupling Reactions: A Suzuki-Miyaura coupling between 3-allylphenylboronic acid and cyclobutyl bromide offers a transition metal-catalyzed route (e.g., Pd(PPh₃)₄) .
-
Diels-Alder Approaches: Cyclobutene derivatives might serve as dienophiles in [4+2] cycloadditions with conjugated dienes, though this method is more common for six-membered ring formation .
A notable precedent involves the iron(III) chloride-catalyzed dimerization of 1,1,3-trisubstituted prop-2-yn-1-ols to form indenes, highlighting the reactivity of cyclobutyl-propargyl systems under acidic conditions . Adapting this protocol by replacing propargyl alcohols with allylic precursors could yield the target compound.
Reaction Mechanisms
The allyl group’s electron-rich nature predisposes it to electrophilic attack, while the cyclobutane ring may participate in strain-driven ring-opening reactions. Key transformations could include:
-
Electrophilic Aromatic Substitution: Nitration or sulfonation at the benzene ring’s remaining positions, directed by the cyclobutyl group’s moderate electron-donating effect .
-
Oxidative Cleavage: Ozonolysis of the allyl group would yield a diketone, enabling further functionalization .
-
Cycloadditions: The allyl moiety could engage in [3+2] cycloadditions with nitrones or diazo compounds to form five-membered heterocycles .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR data for 1-cyclobutyl-3-(prop-2-en-1-yl)benzene are unavailable, related compounds provide benchmarks:
-
NMR:
-
NMR:
Mass Spectrometry and Infrared Spectroscopy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume